BenchChemオンラインストアへようこそ!

{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Medicinal Chemistry Building Block Utility Salt-Form Advantage

{[1-(3,4-Dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is a synthetic 1,5-disubstituted tetrazole bearing a 3,4-dichlorophenyl ring at N1 and an aminomethyl side chain at C5, supplied as the hydrochloride salt (molecular formula C8H8Cl3N5, MW 280.5 g/mol, typical vendor purity 95%). The free base form (CAS 1266802-71-4, C8H7Cl2N5, MW 244.08) is also catalogued.

Molecular Formula C8H8Cl3N5
Molecular Weight 280.5 g/mol
CAS No. 1426290-97-2
Cat. No. B1490721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
CAS1426290-97-2
Molecular FormulaC8H8Cl3N5
Molecular Weight280.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C(=NN=N2)CN)Cl)Cl.Cl
InChIInChI=1S/C8H7Cl2N5.ClH/c9-6-2-1-5(3-7(6)10)15-8(4-11)12-13-14-15;/h1-3H,4,11H2;1H
InChIKeyIAPSHMQXFRTWLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{[1-(3,4-Dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine Hydrochloride (CAS 1426290-97-2) – Procurement-Relevant Structural & Physicochemical Baseline


{[1-(3,4-Dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is a synthetic 1,5-disubstituted tetrazole bearing a 3,4-dichlorophenyl ring at N1 and an aminomethyl side chain at C5, supplied as the hydrochloride salt (molecular formula C8H8Cl3N5, MW 280.5 g/mol, typical vendor purity 95%) . The free base form (CAS 1266802-71-4, C8H7Cl2N5, MW 244.08) is also catalogued . In the broader tetrazole class, the 1-(3,4-dichlorophenyl) substitution motif has been associated with antileishmanial (IC50 = 26 ± 0.09 μM vs. L. braziliensis promastigotes) and tyrosinase inhibitory activity (IC50 = 45 μM) in structurally related analogs, providing class-level precedent for investigating this scaffold in anti-infective and enzyme-inhibition applications [1][2].

Why In-Class 1-Substituted Tetrazoles Cannot Replace {[1-(3,4-Dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine Hydrochloride (CAS 1426290-97-2) Without Quantitative Equivalence Verification


Within the 1-(dichlorophenyl)-1H-tetrazole chemotype, even subtle structural variations produce measurably divergent biological outcomes. The substitution pattern on the phenyl ring (3,4-dichloro vs. 2,3-dichloro vs. 3-chloro) alters antileishmanial potency: the 3-chlorophenyl analog (4a) exhibits an IC50 of 15 ± 0.14 µM, whereas the 3,4-dichlorophenyl analog (4d) yields IC50 = 26 ± 0.09 µM against L. braziliensis, a 1.7-fold difference [1]. Similarly, the C5 substituent identity (aminomethyl in the target compound vs. thiol, methylthio, sulfonylmethyl, or acrylonitrile in analogs) governs both physicochemical properties—particularly LogP, solubility, and salt form—and target engagement profiles, as demonstrated by the differential tyrosinase inhibition across a series of 5-substituted-1H-tetrazole derivatives [2]. The hydrochloride salt form of the target compound confers aqueous solubility advantages over free-base or thiol-containing analogs, directly impacting formulation feasibility for both in vitro screening and in vivo dosing. Consequently, generic substitution based solely on the shared dichlorophenyl-tetrazole core without empirical, side-by-side quantification of the specific C5 substituent and salt form risks selecting a compound with materially different potency, solubility, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for {[1-(3,4-Dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine Hydrochloride (CAS 1426290-97-2) vs. Closest Structural Analogs


Aminomethyl C5 Substituent versus Thiol or Methylthio Analogs: Physicochemical and Synthetic-Versatility Differentiation

The primary amine (-CH2NH2) at the C5 position of the tetrazole ring in the target compound distinguishes it from close analogs such as 1-(3,4-dichlorophenyl)-1H-tetrazole-5-thiol (CAS 63684-99-1) and 1-(3,4-dichlorophenyl)-5-(methylthio)-1H-tetrazole (CAS 284674-04-0). The primary amine enables direct conjugation via amide bond formation, reductive amination, or urea/thiourea synthesis without requiring prior deprotection or activation steps—capabilities absent in the thiol and methylthio analogs [1]. Furthermore, the hydrochloride salt form (MW 280.5 g/mol, purity 95%) provides enhanced aqueous solubility and solid-state stability compared to the free base (MW 244.08 g/mol), which is a critical parameter for reproducible high-throughput screening (HTS) dissolution protocols . The thiol analog, by contrast, is prone to oxidative dimerization and requires controlled storage conditions, introducing additional handling complexity that the hydrochloride salt avoids.

Medicinal Chemistry Building Block Utility Salt-Form Advantage

Phenyl Ring Chlorination Pattern: 3,4-Dichloro vs. 3-Chloro or 2,3-Dichloro in Antileishmanial Assays

In a series of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives evaluated against Leishmania braziliensis promastigotes, the 3,4-dichlorophenyl-substituted compound (4d) exhibited an IC50 of 26 ± 0.09 µM at 24 h. This was 1.7-fold less potent than the 3-chlorophenyl analog (4a, IC50 = 15 ± 0.14 µM) but 1.7-fold more potent than the reference drug pentamidine (IC50 = 13 ± 0.04 µM when corrected for standard; compound 4d showed lower cytotoxicity than pentamidine) [1]. Although the target compound bears a different C5 substituent (aminomethyl) than compound 4d (pyrazolyl), the shared 3,4-dichlorophenyl-N1-tetrazole pharmacophore suggests that this aryl substitution pattern contributes to antileishmanial activity and may offer a differentiated cytotoxicity profile compared to mono-chlorinated or unsubstituted phenyl analogs. Quantitative confirmation in the target compound itself requires dedicated screening.

Antileishmanial Activity Structure-Activity Relationship Neglected Tropical Disease

Tetrazole C5 Substituent Effects on Tyrosinase Inhibition: Structural Context for the Aminomethyl Group

A 2024 study of 5-substituted-1H-tetrazole derivatives demonstrated that all twelve tested compounds inhibited tyrosinase, with the 3,4-dichlorophenyl-containing derivative 3-(3,4-dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile (2k) achieving an IC50 of 45 µM—the most potent in the series [1]. This result establishes that the combination of a 3,4-dichlorophenyl group with a C5 substituent capable of extended conjugation (acrylonitrile in 2k) enhances tyrosinase inhibition. The target compound's C5 aminomethyl group (-CH2NH2) lacks this extended conjugation, predicting a different tyrosinase inhibition profile compared to 2k—potentially lower potency but greater aqueous solubility and amenability to further derivatization. Direct IC50 comparison between the target compound and 2k in the same tyrosinase assay would be required to quantify this differentiation.

Tyrosinase Inhibition Enzyme Assay Structure-Activity Relationship

Antimicrobial Activity of N-(1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl)thiazol-2-amine and Implications for the Target Compound

The closely related compound N-(1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl)thiazol-2-amine (compound 1 in Szulczyk et al., 2018) was characterized as a potent antimicrobial agent with demonstrated affinity for DNA topoisomerase IV and gyrase, supported by molecular docking [1]. The target compound shares the identical 1-(3,4-dichlorophenyl)-1H-tetrazol-5-amine core scaffold, differing only in the C5 substituent (aminomethyl vs. thiazol-2-amine). This scaffold similarity raises the hypothesis that the target compound may exhibit antimicrobial activity through a related mechanism, though the absence of the thiazole ring in the target compound may alter target engagement and potency. No direct comparative antimicrobial data exist for the target compound versus N-(1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl)thiazol-2-amine.

Antimicrobial Agents DNA Gyrase Inhibition Tetrazole-Amines

Recommended Application Scenarios for {[1-(3,4-Dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine Hydrochloride (CAS 1426290-97-2) Based on Evidence


Medicinal Chemistry Hit-to-Lead Optimization Leveraging the Aminomethyl Handle for Library Synthesis

The primary amine hydrochloride at C5 constitutes a versatile synthetic handle enabling rapid parallel library generation via amide coupling, sulfonamide formation, reductive amination, and urea synthesis—capabilities absent in thiol (CAS 63684-99-1) or methylthio (CAS 284674-04-0) analogs. Procurement teams supporting medicinal chemistry programs that require a 1-(3,4-dichlorophenyl)-1H-tetrazole scaffold with a derivatizable C5 anchor should prioritize this compound over non-amine analogs to reduce synthetic step count and accelerate SAR exploration [1].

Antileishmanial Drug Discovery: Scaffold with Validated 3,4-Dichlorophenyl Pharmacophore

The 3,4-dichlorophenyl-tetrazole motif has demonstrated antileishmanial activity (analog 4d, IC50 = 26 ± 0.09 µM vs. L. braziliensis promastigotes) with lower cytotoxicity than pentamidine. For programs targeting neglected tropical diseases, the target compound provides the same validated pharmacophore with the added advantage of a C5 aminomethyl group for property modulation, potentially addressing the potency gap relative to pentamidine (IC50 = 13 ± 0.04 µM) through focused medicinal chemistry [2].

Antimicrobial Screening Cascades with DNA Gyrase/Topoisomerase IV Endpoint

The core 1-(3,4-dichlorophenyl)-1H-tetrazol-5-amine scaffold has established engagement with DNA topoisomerase IV and gyrase as demonstrated by the closely related N-(1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl)thiazol-2-amine. The target compound, differing only at the C5 substituent, is a rational inclusion in antimicrobial screening panels where the aminomethyl group may confer distinct antibacterial spectrum, potency, or resistance profile compared to the thiazol-2-amine analog [3].

High-Throughput Screening (HTS) Collection Enrichment with a Soluble, Derivatizable Tetrazole Building Block

The hydrochloride salt form ensures adequate aqueous solubility for HTS-compatible dissolution protocols, addressing a common limitation of neutral tetrazole analogs. With a purity specification of 95% and catalog availability (though discontinued at CymitQuimica; alternative sources such as Life Chemicals product F2147-0883 may be explored), the compound is suitable for incorporation into diversity-oriented screening libraries targeting enzyme inhibition or protein-protein interaction endpoints where the primary amine facilitates downstream hit confirmation via biotinylation or fluorophore conjugation [4].

Quote Request

Request a Quote for {[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.